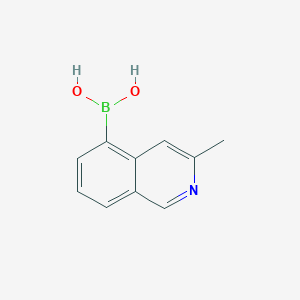

(3-Methylisoquinolin-5-yl)boronic acid

Description

Properties

Molecular Formula |

C10H10BNO2 |

|---|---|

Molecular Weight |

187.00 g/mol |

IUPAC Name |

(3-methylisoquinolin-5-yl)boronic acid |

InChI |

InChI=1S/C10H10BNO2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11(13)14/h2-6,13-14H,1H3 |

InChI Key |

ORTFKYYHJWWTAY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=C(N=CC2=CC=C1)C)(O)O |

Origin of Product |

United States |

Synthesis and Characterization

While specific, detailed synthetic procedures for (3-Methylisoquinolin-5-yl)boronic acid are not extensively documented in peer-reviewed literature, its preparation can be achieved through established methodologies for aryl boronic acid synthesis. A common and effective route involves a lithium-halogen exchange reaction followed by borylation.

The synthesis would logically begin with a halogenated precursor, 5-Bromo-3-methylisoquinoline . This starting material can be prepared through multi-step sequences starting from simpler precursors. Once obtained, the bromo-substituted isoquinoline (B145761) is subjected to a lithium-halogen exchange at low temperatures (typically -78 °C) using an organolithium reagent such as n-butyllithium. This step generates a highly reactive isoquinolin-5-yl-lithium intermediate. This intermediate is then "trapped" by reacting it with a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate. researchgate.net The final step is an acidic workup (e.g., with aqueous HCl) to hydrolyze the resulting boronate ester, yielding the target this compound. researchgate.net Purification is typically achieved through recrystallization or column chromatography.

Physicochemical Properties

The key physicochemical properties of (3-Methylisoquinolin-5-yl)boronic acid are summarized in the table below. While basic identifiers are readily available from chemical suppliers, experimental data for properties such as melting point and solubility are not widely published.

| Property | Value |

| CAS Number | 1429664-97-0 chemscene.combldpharm.com |

| Molecular Formula | C₁₀H₁₀BNO₂ chemscene.commatrixscientific.com |

| Molecular Weight | 187.01 g/mol matrixscientific.com |

| Appearance | Typically a solid (e.g., powder or crystalline powder) thermofisher.com |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| IUPAC Name | This compound |

Applications of 3 Methylisoquinolin 5 Yl Boronic Acid in Complex Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise and efficient connection of two different molecular fragments. (3-Methylisoquinolin-5-yl)boronic acid is an excellent substrate for several of these named reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is one of the most powerful methods for forming C-C bonds. snnu.edu.cn It typically involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmychemblog.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgmychemblog.com The presence of a base is crucial as it activates the organoboron compound, increasing the nucleophilicity of the organic group and facilitating its transfer to the palladium center. mychemblog.com

Formation of Biaryl Structures and Complex Heterocycles

A primary application of the Suzuki-Miyaura coupling is the synthesis of biaryl and hetero-biaryl motifs, which are prevalent in natural products, pharmaceuticals, and advanced materials. mdpi.comnih.gov By coupling this compound with various aryl or heteroaryl halides, chemists can construct complex molecules where the 3-methylisoquinoline (B74773) core is directly linked to another aromatic system.

Research has demonstrated the successful coupling of heterocyclic boronic acids with various partners to create bis(heterocyclic) frameworks. orgsyn.org For instance, the coupling of halogenated heterocycles with aryl boronic acids is a well-established method for producing highly functionalized biaryl derivatives. nih.gov The this compound moiety can be introduced into a target molecule, which can then undergo further functionalization, showcasing the reaction's versatility.

Table 1: Representative Suzuki-Miyaura Coupling for Biaryl Synthesis

| Boronic Acid/Ester | Coupling Partner | Catalyst | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Boronic Acid | 2-Benzyl Halide | Pd(OH)₂ | - | Biaryl Analog | nih.gov |

| Heterocyclic Boronic Acid | Isoquinoline (B145761) Carbamate | NiCl₂(PCy₃)₂ | K₃PO₄ | Bis(heterocycle) | orgsyn.org |

| Phenylboronic Acid | 4-Iodoimidazole | [Pd(PPh₃)₄] | K₃PO₄ | 2-Arylchromone Derivative | researchgate.net |

| Aryl Boronic Acid | 5-Bromo-7-azaindole Derivative | PdCl₂(dppf) | K₂CO₃ | Aryl-substituted 7-aza indole | nih.gov |

Scope and Limitations with Various Coupling Partners

The success of the Suzuki-Miyaura coupling depends on several factors, including the nature of the coupling partners, the catalyst, the ligand, and the base. While the reaction is known for its broad functional group tolerance, certain limitations exist. wikipedia.orgicmpp.ro

Scope:

Electrophiles: A wide range of aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates can be used. libretexts.org Aryl chlorides, which are often less expensive, have become viable partners with the development of advanced catalyst systems. icmpp.ro

Organoboron Reagents: this compound is expected to couple efficiently. The reaction generally works well with various aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol (B44631) esters). researchgate.netnih.gov

Functional Groups: The reaction is tolerant of many functional groups, including esters, ketones, nitriles, and amides, which avoids the need for extensive use of protecting groups. icmpp.ro

Limitations:

Steric Hindrance: Highly substituted or sterically hindered coupling partners can lead to lower reaction yields and may require more forcing conditions or specialized, bulky phosphine (B1218219) ligands. researchgate.net

Base Sensitivity: Substrates that are sensitive to basic conditions may be problematic, although the use of milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can often mitigate this issue. libretexts.org

Boronic Acid Stability: While generally stable, some boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive trimeric anhydrides (boroxines). The use of boronic esters can often circumvent these stability issues. researchgate.net

Chan-Lam Coupling and Related Reactions

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples an organoboronic acid with an amine or an alcohol. wikipedia.orgresearchgate.net A key advantage of this method is that it can often be conducted at room temperature and is open to the air, making it a practical alternative to the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org

The mechanism is thought to involve a copper(III) intermediate. The copper catalyst reacts with the aryl boronic acid and the amine/alcohol, ultimately leading to a Cu(III) species which then undergoes reductive elimination to form the desired C-N or C-O bond and regenerate the active copper catalyst. wikipedia.org this compound can serve as the aryl donor in this reaction, allowing for the synthesis of 5-amino- and 5-alkoxy-3-methylisoquinoline derivatives. The scope of the reaction is broad, encompassing phenols, anilines, amides, carbamates, and aliphatic amines as coupling partners. organic-chemistry.orgst-andrews.ac.uk

Table 2: Chan-Lam Coupling for C-N and C-O Bond Formation

| Boronic Acid Type | Heteroatom Nucleophile | Copper Source | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Boronic Acid | Pyrrole | - | Pyridine, RT, 3 days | N-Aryl Pyrrole | wikipedia.org |

| Aryl Boronic Acid | Aliphatic Amines, Anilines | Cu(OAc)₂ | 2,6-Lutidine, Myristic Acid | N-Aryl Amines | organic-chemistry.org |

| Aryl Boronic Acid | Amines | Cu₂S/TMEDA | Base | N-Aryl Amines | researchgate.net |

| Aryl BMIDA Ester | Amines, Alcohols | - | - | N/O-Aryl Products | st-andrews.ac.uk |

Multicomponent Reactions Utilizing Boronic Acids

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rug.nlnih.gov Boronic acids are valuable components in several MCRs.

Petasis Reaction and its Photochemical Variants

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines. wikipedia.orgnih.gov This reaction is particularly useful for synthesizing α-amino acids and their derivatives. organic-chemistry.org The reaction tolerates a wide variety of functional groups and often proceeds under mild conditions without the need for an inert atmosphere. wikipedia.orgorganic-chemistry.org

This compound is a suitable arylboronic acid component for this transformation. The reaction mechanism likely involves the formation of an iminium ion from the amine and aldehyde, which then reacts with a boronate species formed between the boronic acid and the carbonyl's hydroxyl group (if present, as in α-hydroxy aldehydes or glyoxylic acid). wikipedia.orgorganic-chemistry.org This is followed by an irreversible intramolecular transfer of the 3-methylisoquinolin-5-yl group to the electrophilic iminium carbon to form the final C-C bond. wikipedia.org

Recently, photochemical variants of the Petasis reaction have been developed, expanding its scope to include alkylboronic acids through the formation of an electron-donor-acceptor (EDA) complex that undergoes single-electron transfer (SET) upon photoirradiation. nih.gov

Table 3: The Petasis Three-Component Reaction

| Amine Component | Carbonyl Component | Boronic Acid Component | Key Features | Product Type | Reference |

|---|---|---|---|---|---|

| Secondary Amine | Paraformaldehyde | Vinylboronic Acid | Geometrically pure product | Allylamine | wikipedia.org |

| Amine | Glyoxylic Acid | (Hetero)arylboronic Acid | Synthesis of unnatural α-amino acids | α-Amino Acid | organic-chemistry.org |

| Sulfonamide | Glyoxylic Acid | Arylboronic Acid | Catalyst-free, air/moisture tolerant | Substituted α-Aryl Glycine | nih.gov |

| Amine | Aldehyde | Alkylboronic Acid | Photoredox-catalyzed variant | Tertiary Amine | nih.gov |

α-Tertiary Amine Synthesis through Boronate Rearrangements

The synthesis of α-tertiary amines, a structural motif present in many biologically active molecules, can be achieved through various methods, including reductive amination. youtube.comyoutube.com This process often involves the reaction of a secondary amine with a ketone or aldehyde to form an enamine, which is subsequently reduced to the tertiary amine. youtube.comyoutube.com Another approach involves the reaction of a secondary amine with an acid chloride to form an amide, which is then reduced to the tertiary amine using a powerful reducing agent like lithium aluminum hydride. youtube.com

Boronate rearrangements offer a sophisticated strategy for the stereocontrolled synthesis of complex molecules. For instance, the Matteson reaction utilizes the rearrangement of α-halo boronic esters to create new stereocenters with high fidelity. youtube.com While direct applications of this compound in α-tertiary amine synthesis via boronate rearrangements are not extensively documented, the principles of boronate chemistry suggest its potential. The boron atom can act as a "middleman," bringing reactants into close proximity to facilitate bond formation. youtube.com This concept is exemplified in the Aggarwal homologation, where boronic esters undergo iterative chain extensions. youtube.com

Catalytic Roles of this compound Derivatives

Boronic acids and their derivatives are increasingly recognized for their catalytic activity in a variety of organic transformations. rsc.orgresearchgate.net Their ability to reversibly form covalent bonds with hydroxyl groups allows for the activation of alcohols, carboxylic acids, and other functional groups under mild conditions, often with high selectivity. rsc.orgresearchgate.netualberta.ca

Boronic Acids as Organocatalysts for Alcohol Activation

Boronic acid catalysis represents a powerful, metal-free strategy for the activation of alcohols, circumventing the need for stoichiometric derivatization. researchgate.netdntb.gov.ua This approach is particularly valuable for its atom economy and mild reaction conditions. rsc.org

Boronic acids can activate alcohols through two distinct, yet sometimes unified, mechanistic pathways: nucleophilic and electrophilic activation. researchgate.netnih.gov

Electrophilic Activation: Electron-deficient arylboronic acids, due to their increased Lewis acidity, can activate alcohols by polarizing the C–O bond. researchgate.netualberta.ca This polarization facilitates the formation of a carbocation intermediate, which can then be trapped by various nucleophiles in reactions such as Friedel-Crafts-type alkylations. rsc.orgnih.gov The catalytic activity in this mode is often influenced by the substituents on the aryl ring of the boronic acid. ualberta.ca

Nucleophilic Activation: In the presence of a Lewis base, boronic acids can form tetrahedral boronate complexes with diols and saccharides. nih.gov This complexation increases the nucleophilicity of the hydroxyl groups, enabling reactions like regioselective glycosylation and acylation. nih.gov

Recent research has focused on developing unified boron-based organocatalyst scaffolds that can perform both nucleophilic and electrophilic activation of alcohols under ambient conditions. researchgate.netnih.govx-mol.com These structurally related yet mechanistically divergent catalysts demonstrate the versatility of boronic acid catalysis. researchgate.netnih.gov

Metal-Catalyzed Processes Involving Boronic Acids

Boronic acids are cornerstone reagents in a multitude of metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of pharmaceuticals and complex materials. nih.govcuny.edu The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. nih.gov

This compound can serve as the organoboron partner in such cross-coupling reactions. For instance, nickel-catalyzed cross-coupling reactions have been developed for the efficient C-C bond formation between arylboronic acids and N-acyliminium ions derived from quinolines and isoquinolines. princeton.edu These reactions proceed under mild conditions and tolerate a variety of functional groups. princeton.edu The mechanism can involve the formation of a nickel-aryl intermediate followed by transmetalation with the boronic acid.

The versatility of boronic acids extends to their use in tandem with other metal-catalyzed processes. For example, a sequential Miyaura borylation followed by a transition metal-catalyzed addition reaction has been developed, highlighting the dual functionality of aryl boronic acid esters as both products of one reaction and substrates for the next. cuny.edu

Conjugate Addition and Asymmetric Synthesis

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental strategy for the construction of new carbon-carbon bonds, including the formation of challenging all-carbon quaternary stereocenters. orgsyn.orgnih.gov While traditional methods often employ highly reactive organometallic reagents, the use of air-stable and easily handled organoboron nucleophiles in rhodium- or palladium-catalyzed conjugate additions has gained significant traction. orgsyn.orgnih.gov

This compound and its derivatives can participate as the aryl donor in these asymmetric conjugate addition reactions. Palladium-catalyzed asymmetric conjugate additions of arylboronic acids to cyclic enones have been shown to be a practical and operationally simple method for synthesizing enantioenriched ketones bearing benzylic all-carbon quaternary stereocenters. nih.gov Similarly, rhodium-catalyzed asymmetric conjugate additions of boronic acids to nitroalkenes have been developed, yielding β-chiral nitroalkanes with high enantioselectivity. rsc.org

Tandem conjugate addition-cyclization reactions further expand the synthetic utility of boronic acids. A stereoselective rhodium(I)-catalyzed tandem conjugate addition of boronic acids to enones followed by an intramolecular Michael cyclization provides a highly efficient route to 1,2,3-trisubstituted indanes. organic-chemistry.org

Functional Group Transformations and Protection Strategies

The unique reactivity of the boronic acid moiety allows for its use in various functional group transformations and as a protecting group. researchgate.net

The boronic acid group can act as a temporary regiocontroller in reactions. For example, in reactions of heteroaromatic compounds with certain quinonyl boronic acids, the boronic acid directs a site-selective conjugate addition, which is followed by a spontaneous protodeboronation to yield the final alkylated product. researchgate.net This "traceless" use of the boronic acid moiety highlights its utility in directing reactivity.

Furthermore, the boronic acid functional group itself can be protected to allow for selective reactions at other sites in a molecule. N-methyliminodiacetic acid (MIDA) protected boronate esters are a notable example. sigmaaldrich.com These esters are stable to a wide range of reaction conditions, including anhydrous cross-coupling, but can be easily deprotected under mild aqueous basic conditions. sigmaaldrich.com This orthogonality allows for iterative cross-coupling reactions and the synthesis of complex molecules that would be difficult to access otherwise. researchgate.netsigmaaldrich.com The development of methods for the interconversion of different boronic acid protecting groups further enhances their synthetic utility. researchgate.net

Advanced Research Applications of 3 Methylisoquinolin 5 Yl Boronic Acid

Materials Science Applications

The structural features of (3-Methylisoquinolin-5-yl)boronic acid lend themselves to the creation of advanced materials with tunable properties. The boronic acid moiety acts as a dynamic covalent linker, while the planar, aromatic isoquinoline (B145761) core can influence the bulk properties of the material, such as thermal stability and photophysical characteristics.

Development of Polymers and Nanomaterials

Boronic acids are increasingly used to functionalize polymers and nanomaterials, creating "smart" materials that can respond to specific chemical stimuli. nih.gov By incorporating a molecule like this compound, researchers can create materials with built-in recognition sites. The boronic acid group can form stable but reversible ester bonds with diol-containing molecules. rsc.org This allows for the tethering of the isoquinoline unit onto polymer backbones or the surface of nanomaterials like quantum dots or carbon nanotubes. rsc.orgacs.org

This functionalization can be used to:

Create responsive surfaces: Polymers functionalized with boronic acids can change their properties, such as wettability or adhesion, in the presence of diols like glucose.

Develop self-assembled materials: The interaction between boronic acids and diols can drive the self-assembly of block copolymers into ordered nanostructures.

Engineer functional nanoparticles: Modifying nanomaterials with this compound can impart fluorescence and specific binding capabilities, useful for targeted imaging or separation processes. nih.gov

Integration into Dynamic Covalent Networks (e.g., Vitrimers)

Vitrimers are a class of polymers that combine the mechanical strength of traditional thermosets with the reprocessability of thermoplastics. This is achieved by incorporating dynamic covalent bonds into the polymer network that can rearrange at elevated temperatures without breaking the network integrity. chemicalbook.com

Boronic esters are excellent candidates for these dynamic linkages. The transesterification reaction between a boronic ester and a free diol is an associative exchange reaction that allows the network topology to change, enabling the material to be reshaped, repaired, or recycled. chemicalbook.comchemrxiv.org this compound could be integrated into such networks in several ways:

As a chain-terminating agent to control the cross-link density and thus the material's viscosity and relaxation time.

After modification to a di-functional boronic acid, it could act as a cross-linker itself, directly incorporating the fluorescent isoquinoline unit into the vitrimer backbone.

The stability and kinetics of these dynamic networks can be tuned. For instance, internal coordination, such as that between a nitrogen atom and the boron center, can significantly increase the stability of the boronic ester linkage, affecting the temperature at which the material becomes malleable.

| Vitrimer System Component | Dynamic Bond Type | Key Features | Potential Role of an Isoquinoline Boronic Acid |

| Polyol Polymer + Diboronic Acid Cross-linker | Boronic Ester | Stimuli-responsive (pH, diols), Self-healing, Reprocessable | As a mono-boronic acid, it could modulate cross-link density and introduce fluorescence. |

| Diol-functionalized Polymer + Boronic acid-functionalized Polymer | Boronic Ester | Reduced network defects, Tunable mechanical properties | Incorporation into the polymer backbone to create a fully functional dynamic material. |

| Polyurethane + Diethanolamine-protected Boronic Ester | Internally Coordinated Boronic Ester | High hydrolytic stability, Slower exchange kinetics, Higher reprocessing temperatures | The isoquinoline nitrogen could potentially influence the boron center, tuning the bond's dynamic properties. |

Chemosensors and Fluorescent Probes

The development of sensors to detect biologically important molecules is a major field of research. The unique structure of this compound makes it an ideal candidate for creating fluorescent chemosensors, particularly for carbohydrates.

Design Principles for Diol and Carbohydrate Recognition

The fundamental principle behind boronic acid-based sensors is the reversible covalent interaction between the boronic acid group and a cis-diol. rsc.org Many essential biological molecules, most notably carbohydrates like glucose and fructose, contain this structural motif.

The design of a sensor based on this compound involves coupling this recognition event to a signal change:

Recognition Unit: The boronic acid group, RB(OH)₂, is a Lewis acid with a trigonal planar, sp²-hybridized boron atom.

Binding Event: In the presence of a diol in an aqueous solution, the boronic acid reversibly forms a more stable five- or six-membered cyclic boronate ester. This changes the boron center to a tetrahedral, sp³-hybridized state. rsc.org

Signal Transduction: The 3-methylisoquinoline (B74773) component acts as a fluorophore—a molecule that emits light after being excited by a specific wavelength. The electronic changes at the boron center upon diol binding modulate the photophysical properties of the attached isoquinoline fluorophore, leading to a change in fluorescence intensity or color. nih.gov

The methyl group at the 3-position of the isoquinoline ring can also fine-tune the electronic properties of the fluorophore, potentially enhancing the sensitivity or selectivity of the sensor. nih.gov

Fluorescence-Based Detection Mechanisms and Kinetic Studies

The change in fluorescence upon analyte binding is often governed by photophysical processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

PET Quenching: In the unbound state, the nitrogen atom of the isoquinoline ring might quench the fluorescence of the aromatic system through PET. When the boronic acid binds to a diol, the resulting negatively charged, sp³-hybridized boron center becomes less electron-withdrawing. This can inhibit the PET process, causing the fluorescence to "turn on" or increase. nih.gov

ICT Modulation: The isoquinoline ring system can exhibit ICT characteristics. The binding of a diol to the boronic acid alters the electron density distribution across the molecule, which in turn shifts the fluorescence emission wavelength or intensity.

Kinetic studies of these sensors are crucial to determine their real-world applicability, measuring parameters like binding affinity (K_D) and response time. For example, fluorescent boronate probes designed for continuous glucose monitoring have been shown to have dissociation constants in the millimolar range, suitable for detecting physiological glucose levels. nih.gov The development of a red-emitting sensor for boronic acid agents demonstrated a detection limit of 19.6 µM, highlighting the high sensitivity that can be achieved. mdpi.com

| Sensor Property | Underlying Principle | Relevance to this compound |

| Selectivity | The geometric fit between the boronic acid and the diol's hydroxyl groups. Fructose often binds more strongly than glucose. | The rigidity of the isoquinoline backbone could influence binding pocket geometry. |

| Sensitivity (LOD) | The efficiency of the signal transduction mechanism (e.g., PET, ICT) and the quantum yield of the fluorophore. | The isoquinoline core is a known fluorophore; its properties are modulated by the boronic acid's state. cymitquimica.comnih.gov |

| Response Time | The kinetics of the boronate ester formation. | Typically rapid and reversible, allowing for real-time monitoring. mdpi.com |

| Operating pH | The pKₐ of the boronic acid, as the anionic boronate form binds diols more strongly. | The electron-withdrawing nature of the isoquinoline ring can lower the pKₐ, making the sensor more effective at physiological pH. |

Role as Building Blocks in Medicinal Chemistry Research

Boronic acids are exceptionally versatile intermediates in organic synthesis, primarily due to their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgnih.gov This reaction creates a carbon-carbon bond between the boronic acid's organic group and another molecule, an aryl or vinyl halide.

This compound serves as a specialized building block that allows for the direct installation of the "3-methylisoquinolin-5-yl" moiety into a larger target molecule. This is of significant interest in medicinal chemistry because the isoquinoline scaffold is a "privileged structure" found in numerous natural products and FDA-approved drugs with a wide range of biological activities, including antimicrobial and anticancer properties. cymitquimica.comnih.gov

The use of this specific building block enables medicinal chemists to:

Synthesize Novel Drug Candidates: Create new complex molecules containing the 3-methylisoquinoline core for screening against various diseases.

Explore Structure-Activity Relationships (SAR): Systematically modify a known drug molecule by introducing the 3-methylisoquinoline group to see how it affects biological activity, selectivity, or pharmacokinetic properties.

Access Complex Scaffolds: Build complex heterocyclic systems that would be difficult to synthesize using other methods.

For instance, isoquinoline boronic acids have been used as reactants in the preparation of inhibitors for enzymes like steroid-11β-hydroxylase and aldosterone (B195564) synthase, which are targets for treating cortisol-dependent diseases. The stability, low toxicity, and versatile reactivity of boronic acids make them ideal for these synthetic applications. nih.gov

Design and Synthesis of Enzyme Inhibitors (e.g., Proteases, β-Lactamases)

The boronic acid moiety is a key pharmacophore in the design of potent enzyme inhibitors. Its ability to form a stable, reversible covalent bond with the catalytic serine residues often found in the active sites of enzymes like proteases and β-lactamases makes it a powerful tool for inhibitor design. nih.govevitachem.com The boron atom in boronic acids can change its hybridization from a trigonal planar sp² state to a tetrahedral sp³ state upon interaction with a nucleophile, such as the hydroxyl group of a serine residue. nih.gov This tetrahedral intermediate mimics the transition state of the enzyme-catalyzed reaction, leading to strong binding and effective inhibition. nih.govevitachem.com

Peptide boronic acids have demonstrated significant potency as inhibitors of serine proteases. nih.gov For instance, they have been developed as inhibitors for enzymes critical in diseases like cancer and malaria. nih.gov The design strategy often involves creating a peptide sequence that directs the boronic acid warhead to the specific enzyme's active site, enhancing both potency and selectivity. nih.gov

In the context of antibiotic resistance, boronic acids are crucial in combating β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. nih.govmatrixscientific.com These enzymes hydrolyze the β-lactam ring of antibiotics like penicillin, rendering them ineffective. matrixscientific.com Boronic acid-based inhibitors can effectively neutralize a broad spectrum of β-lactamases, including serine β-lactamases (Classes A, C, and D). nih.govevitachem.com Research has shown that both monocyclic and bicyclic boronates can act as potent inhibitors of these enzymes. nih.gov The versatility of the boronic acid scaffold allows for the synthesis of diverse libraries of compounds to screen for activity against various β-lactamase classes. evitachem.commatrixscientific.com For example, kinetic target-guided synthesis has been employed to identify potent triazole-based β-lactamase inhibitors derived from boronic acid scaffolds. matrixscientific.com

Table 1: Examples of Boronic Acid-Based Enzyme Inhibitors

| Inhibitor Class | Target Enzyme(s) | General Mechanism of Action |

| Peptide Boronic Acids | Serine Proteases | Formation of a tetrahedral adduct with the active site serine. nih.gov |

| Boronic Acid Derivatives | β-Lactamases (Classes A, C, D) | Reversible covalent inhibition by mimicking the transition state. nih.govevitachem.com |

| Bicyclic Boronates | Serine and Metallo-β-Lactamases | Formation of stable enzyme-inhibitor complexes that mimic high-energy tetrahedral intermediates. nih.gov |

Studies on Molecular Interactions in Biological Systems

The ability of boronic acids to engage in specific and reversible interactions with biological molecules underpins their use in studying complex biological systems. These interactions are fundamental to understanding disease mechanisms and developing new therapeutic and diagnostic tools.

Interaction with Insulin (B600854):

The interaction between boronic acids and diol-containing molecules, such as glucose, has led to their investigation in the development of glucose-responsive insulin systems for diabetes management. The core principle is that a boronic acid-modified insulin would exhibit altered activity or solubility in response to changing glucose concentrations. Phenylboronic acids can bind reversibly to the cis-diols present in glucose, and this interaction can be engineered to control insulin release or activity.

Computational studies have been used to model the interaction between a library of boronic acids and insulin, identifying key amino acid residues, such as Glu21 and His5, that are involved in the binding. Synthetic efforts have focused on covalently modifying insulin with boronic acid conjugates. These modified insulins are designed to be long-acting and to respond to glucose challenges, potentially reducing the risk of hypoglycemia. While challenges remain, such as the lower affinity of some boronic acids for glucose compared to other sugars, the unique chemistry of boronic acids continues to drive innovation in the development of "smart" insulin therapies.

Interaction with Enzyme Active Sites:

As detailed in the previous section, the primary mechanism of action for many boronic acid-based inhibitors is their direct interaction with the enzyme's active site. The active site is a specific pocket within an enzyme where the substrate binds and the chemical reaction occurs. Boronic acids act as transition-state analogs, forming a covalent but reversible bond with a key nucleophilic amino acid residue, most commonly serine. nih.gov

X-ray crystallography has been instrumental in visualizing these interactions at an atomic level. nih.gov These structural studies reveal how the boronic acid moiety and its appended chemical groups fit within the active site, making specific contacts with various amino acid residues. evitachem.com For example, in the inhibition of class D β-lactamases, interactions with hydrophobic residues like Tyr112 and Trp115 have been shown to be important for the binding of boronic acid inhibitors. evitachem.com This detailed structural information is invaluable for the rational design of second-generation inhibitors with improved potency and selectivity. The ability of the boron atom to "morph" between sp² and sp³ hybridization states is thought to be a key factor in its ability to potently inhibit highly evolved enzymes like β-lactamases. nih.gov

Table 2: Key Interactions of Boronic Acids with Biological Macromolecules

| Macromolecule | Interacting Moiety | Key Amino Acid/Group | Type of Interaction | Research Application |

| Insulin | Phenylboronic Acid | Glu21, His5 | Non-covalent binding | Development of glucose-responsive insulin. |

| Serine Proteases | Boronic Acid | Active Site Serine | Reversible covalent bond (tetrahedral adduct) | Enzyme inhibition for various diseases. nih.gov |

| β-Lactamases | Boronic Acid | Active Site Serine | Reversible covalent bond (transition-state mimic) | Overcoming antibiotic resistance. nih.govevitachem.com |

| Class D β-Lactamases | Boronic Acid | Tyr112, Trp115 | Hydrophobic interactions | Design of specific β-lactamase inhibitors. evitachem.com |

Computational and Theoretical Investigations of 3 Methylisoquinolin 5 Yl Boronic Acid

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. These methods are instrumental in structure-based drug design and in understanding the molecular basis of a compound's biological activity.

A comprehensive search of scholarly articles, patents, and chemical databases did not yield any specific molecular docking or simulation studies performed on (3-Methylisoquinolin-5-yl)boronic acid. Consequently, there is no publicly available data detailing its potential binding modes, interaction energies, or dynamic behavior with any biological target.

Table 1: Molecular Docking and Simulation Data for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Time (ns) | RMSD (Å) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Theoretical Models for Molecular Recognition and Binding Affinity

Theoretical models are employed to understand the fundamental principles governing how a molecule like this compound would recognize and bind to a specific partner. These models can range from quantum mechanical calculations to sophisticated statistical mechanics approaches, providing insights into the non-covalent interactions that drive binding events.

There are no published theoretical models that specifically describe the molecular recognition patterns or predict the binding affinity of this compound. Research in this area for other boronic acids often focuses on the reversible covalent bond formation with diols, a characteristic interaction that is yet to be computationally modeled for this specific compound.

Table 2: Theoretical Binding Affinity Predictions for this compound

| Binding Partner | Predicted Affinity (K_d) | Computational Method | Key Non-covalent Interactions |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the step-by-step mechanisms of chemical reactions, including the characterization of high-energy transition states. For boronic acids, this can involve studying their role in catalysis, their synthesis, or their degradation pathways.

No computational studies detailing the reaction mechanisms or transition states involving this compound have been found in the public domain. Therefore, there is no theoretical data on the energetics of its participation in reactions such as the Suzuki-Miyaura coupling or its interactions with other reactants at a molecular level.

Table 3: Calculated Energetics for Reactions Involving this compound

| Reaction Type | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Analytical and Spectroscopic Characterization in Research of 3 Methylisoquinolin 5 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (3-Methylisoquinolin-5-yl)boronic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the definitive assignment of the molecule's structure. Both ¹H and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum of this compound, the chemical shifts, and coupling constants of the protons provide a fingerprint of the molecule's structure. The protons on the isoquinoline (B145761) ring system and the methyl group will exhibit characteristic signals. The aromatic protons will typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific positions of these signals and their splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling with neighboring protons, which helps to establish their relative positions on the isoquinoline core. The methyl group protons are expected to appear as a singlet in the upfield region (around δ 2.5 ppm). The protons of the boronic acid group, -B(OH)₂, are often broad and may exchange with deuterated solvents, sometimes making them difficult to observe.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Aromatic carbons typically resonate in the δ 120-150 ppm range, while the methyl carbon will appear at a much higher field (around δ 20-30 ppm). The carbon atom directly attached to the boronic acid group will have a characteristic chemical shift that can be influenced by the nature of the solvent and the pH.

Table 1: Illustrative ¹H NMR Data for this compound (Note: This table is based on typical chemical shifts for analogous isoquinoline and phenylboronic acid structures, as specific experimental data for the title compound is not publicly available.)

| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.1 | s | - |

| H-4 | ~7.5 | s | - |

| H-6 | ~8.0 | d | ~7.5 |

| H-7 | ~7.6 | t | ~7.5 |

| H-8 | ~8.2 | d | ~7.5 |

| CH₃ | ~2.6 | s | - |

| B(OH)₂ | ~8.3 | br s | - |

Table 2: Illustrative ¹³C NMR Data for this compound (Note: This table is based on typical chemical shifts for analogous isoquinoline and phenylboronic acid structures, as specific experimental data for the title compound is not publicly available.)

| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |

| C-1 | ~152.0 |

| C-3 | ~160.0 |

| C-4 | ~120.0 |

| C-4a | ~135.0 |

| C-5 | ~130.0 (C-B) |

| C-6 | ~133.0 |

| C-7 | ~128.0 |

| C-8 | ~129.0 |

| C-8a | ~136.0 |

| CH₃ | ~24.0 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for determining the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common mode.

In a typical RP-HPLC analysis of this compound, a C18 column is used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of the target compound from any impurities or starting materials. The pH of the mobile phase is a critical parameter, as boronic acids can be susceptible to hydrolysis. researchgate.net Maintaining an appropriate pH can help to ensure the stability of the compound during analysis and achieve reproducible results.

The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak corresponding to this compound, with minimal or no other peaks present. The retention time (the time it takes for the compound to elute from the column) is a characteristic property of the compound under specific HPLC conditions and can be used for identification purposes when compared to a reference standard.

Table 3: Illustrative HPLC Method Parameters for Purity Assessment of this compound (Note: This table provides a general method; specific conditions would be optimized for each analytical instrument and sample.)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Mass Spectrometry (LC-MS, UPLC) for Molecular Confirmation and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a liquid chromatography system (LC-MS or UPLC-MS), it provides both separation and mass information, making it an invaluable tool for confirming the molecular weight of this compound and for monitoring the progress of chemical reactions.

For molecular confirmation, a dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the molecule can be observed as the protonated species [M+H]⁺. The experimentally determined m/z value is then compared to the calculated exact mass of the compound (C₁₀H₁₀BNO₂), which is 187.0804 g/mol . A close match between the observed and calculated mass provides strong evidence for the identity of the compound. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), further increasing the confidence in the molecular formula.

In the context of reaction monitoring, LC-MS allows for the rapid analysis of crude reaction mixtures. By tracking the disappearance of starting materials and the appearance of the product peak with the correct m/z, chemists can optimize reaction conditions such as temperature, time, and reagent stoichiometry. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller stationary phase particles, offers faster analysis times and higher resolution compared to conventional HPLC, making it particularly well-suited for high-throughput reaction monitoring.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion | Calculated Exact Mass [M] | Observed m/z |

| LC-MS (ESI) | Positive | [M+H]⁺ | 187.0804 | ~188.0877 |

| LC-MS (ESI) | Negative | [M-H]⁻ | 187.0804 | ~186.0731 |

Q & A

Q. What are the key considerations for synthesizing and characterizing (3-Methylisoquinolin-5-yl)boronic acid to ensure high purity and reproducibility?

The synthesis of arylboronic acids like this compound typically involves Suzuki-Miyaura coupling precursors or direct boronation of halogenated isoquinoline derivatives. Key challenges include avoiding protodeboronation and ensuring stability during purification. Methods such as HPLC or recrystallization are critical for removing boron-containing byproducts. Characterization requires NMR to confirm boronic acid integrity, alongside / NMR and high-resolution mass spectrometry for structural validation. Purity assessment should include elemental analysis and monitoring of anhydride formation, a common stability issue .

Q. How do thermodynamic and kinetic properties of this compound influence its binding to diol-containing biomolecules?

Thermodynamic binding constants () with diols (e.g., sugars) depend on pH, as boronic acids form tetrahedral boronate esters under alkaline conditions. The kinetic "on-rate" () is equally critical for applications like real-time sensing. Stopped-flow fluorescence experiments with model isoquinolinylboronic acids (e.g., 4-, 5-, and 8-substituted analogs) reveal values in the range of –, with faster rates for high-affinity sugars like D-fructose. These parameters must be optimized for specific experimental conditions (e.g., physiological pH) .

Advanced Research Questions

Q. What experimental strategies mitigate non-specific secondary interactions when using this compound in glycoprotein capture systems?

Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity in glycoprotein binding. Surface plasmon resonance (SPR) studies show that buffer composition (e.g., switching from phosphate to Tris buffer) and pH adjustments (e.g., pH 8.5–9.0) minimize non-specific binding. Competitive elution with sorbitol or elevated borate buffer (pH 10) enhances specificity by disrupting weak interactions. Incorporating hydrophilic spacers (e.g., polyethylene glycol) in the boronic acid linker further reduces background noise .

Q. How can this compound be integrated into fluorescent biosensors for real-time monitoring of cellular carbohydrates?

Fluorescent probes are designed by conjugating the boronic acid moiety to fluorophores (e.g., naphthalimide or carbon dots) via rigid linkers to enhance signal-to-noise ratios. The p lowering effect upon diol binding induces fluorescence quenching or shifts via photoinduced electron transfer (PET). For in vivo applications, two-photon excitable fluorophores and near-infrared emitters improve tissue penetration. Validation requires confocal microscopy in cell cultures and comparison with lectin-based staining for specificity .

Q. How should researchers resolve contradictions in reported binding affinities of this compound for similar diol targets?

Discrepancies often arise from differences in buffer ionic strength, temperature, or competing anions (e.g., citrate). Standardize assays using isothermal titration calorimetry (ITC) to measure enthalpy-driven vs. entropy-driven binding. Cross-validate with NMR titration (e.g., monitoring diol proton shifts) and computational docking to identify steric or electronic factors influencing affinity. Control experiments with structurally analogous non-diol compounds clarify selectivity .

Q. What design principles enable selective detection of Gram-positive bacteria using this compound-functionalized nanomaterials?

Gram-positive bacteria exhibit surface glycolipids with accessible 1,2-diol motifs. Boronic acid-functionalized carbon dots (B-CDs) exploit this via rapid boronate ester formation, achieving selectivity ratios >10:1 over Gram-negative species. Optimize the density of boronic acid groups on nanoparticles to balance binding avidity and steric accessibility. Flow cytometry and fluorescence lifetime imaging (FLIM) quantify binding kinetics and spatial distribution on bacterial membranes .

Q. How can boronic acid affinity chromatography be optimized for separating diol-containing metabolites using this compound-based stationary phases?

Immobilize the boronic acid on silica or dextran-coated supports via carbodiimide coupling. Elution conditions are pH-dependent: neutral pH retains diol complexes, while acidic buffers (pH ≤4) or competitive eluents (e.g., fructose) release bound analytes. Pre-column conditioning with Mg-containing buffers enhances retention of cis-diols like catecholamines. Applications include separation of ribonucleosides, glycated peptides, and urinary metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.